molecular formula C10H14N2O B2409923 (6-Cyclobutoxypyridin-2-yl)methanamine CAS No. 1248422-79-8

(6-Cyclobutoxypyridin-2-yl)methanamine

Cat. No.: B2409923
CAS No.: 1248422-79-8
M. Wt: 178.235
InChI Key: GGMMGENYXVRUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyclobutoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. This compound features a pyridine ring substituted with a cyclobutoxy group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridin-2-ylmethanamine as the starting material.

  • Cyclobutoxylation: The pyridin-2-ylmethanamine undergoes cyclobutoxylation, where a cyclobutanol derivative is used as the cyclobutoxy source.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (6-Cyclobutoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or an amide.

  • Reduction: The compound can be reduced to form a pyridine derivative with different functional groups.

  • Substitution: The cyclobutoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Substitution reactions are often carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

  • Reduction Products: Reduced pyridine derivatives with different functional groups.

  • Substitution Products: Halogenated or alkylated derivatives of the cyclobutoxy group.

Scientific Research Applications

(6-Cyclobutoxypyridin-2-yl)methanamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(6-Cyclobutoxypyridin-2-yl)methanamine is similar to other pyridine derivatives, such as:

  • 6-Methoxypyridin-2-ylmethanamine: This compound has a methoxy group instead of a cyclobutoxy group.

  • 6-Ethoxypyridin-2-ylmethanamine: This compound has an ethoxy group instead of a cyclobutoxy group.

  • 6-Propoxypyridin-2-ylmethanamine: This compound has a propoxy group instead of a cyclobutoxy group.

The uniqueness of this compound lies in its specific cyclobutoxy group, which can impart different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(6-cyclobutyloxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMGENYXVRUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.